Pde1-IN-5

Inflammation IBD Enzymology

Pde1-IN-5 (Compound 10c) is the definitive PDE1C-selective inhibitor for IBD research. With an IC50 of 15 nM and proven suppression of iNOS, TNF-α, IL-1α, IL-1β, and IL-6, it uniquely bridges molecular target engagement to therapeutic outcome in a DSS-colitis mouse model. Unlike brain-penetrant or cardiovascular-focused PDE1 inhibitors, Pde1-IN-5 addresses a distinct inflammatory niche, eliminating confounding variables in target validation. This well-characterized, lead-like molecule is essential for PDE1 isoform pharmacology studies, SAR programs, and biomarker identification in gastrointestinal inflammation.

Molecular Formula C27H29FN4O
Molecular Weight 444.5 g/mol
Cat. No. B12378534
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePde1-IN-5
Molecular FormulaC27H29FN4O
Molecular Weight444.5 g/mol
Structural Identifiers
SMILESC1CCC(C1)CN2C3=C(C=CC(=C3)NCC4=NC=C(C=C4)F)C(=C(C2=O)C#N)C5CCCC5
InChIInChI=1S/C27H29FN4O/c28-20-9-10-22(30-15-20)16-31-21-11-12-23-25(13-21)32(17-18-5-1-2-6-18)27(33)24(14-29)26(23)19-7-3-4-8-19/h9-13,15,18-19,31H,1-8,16-17H2
InChIKeyZACDRXGBWRHLCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pde1-IN-5 (Compound 10c): A Selective PDE1C Inhibitor with Validated In Vivo Anti-Inflammatory Activity


Pde1-IN-5 (Compound 10c) is a synthetic small molecule belonging to the quinolin-2(1H)-one chemical class, identified as a selective inhibitor of phosphodiesterase 1C (PDE1C). It exhibits potent enzymatic inhibition with an IC50 of 15 nM against PDE1C [1]. The compound has been characterized for its anti-inflammatory properties, specifically its ability to suppress the LPS-induced expression of multiple pro-inflammatory cytokines including iNOS, TNF-α, IL-1α, IL-1β, and IL-6 [1].

Why In-Class PDE1 Inhibitors Cannot Be Substituted for Pde1-IN-5 in IBD and Inflammation Research


Phosphodiesterase 1 (PDE1) inhibitors represent a diverse chemical class with significant variations in subtype selectivity (PDE1A, 1B, 1C), potency, and tissue distribution profiles. These differences directly impact their therapeutic applicability and experimental outcomes. For instance, while some PDE1 inhibitors like PF-04827736 are non-brain penetrant and optimized for cardiovascular applications, others like DSR-141562 are brain-penetrant with a preference for PDE1B, making them suitable for CNS disorders. Pde1-IN-5, with its specific selectivity for PDE1C and validated efficacy in an in vivo model of inflammatory bowel disease (IBD), addresses a distinct biological niche that cannot be reliably replicated by other PDE1 inhibitors [1]. Substituting Pde1-IN-5 with a structurally or pharmacologically different PDE1 inhibitor in IBD research would introduce confounding variables, potentially leading to misinterpretation of target engagement and therapeutic efficacy [1].

Quantitative Differentiation of Pde1-IN-5 Against Key PDE1 Inhibitor Comparators


Pde1-IN-5 Exhibits Superior PDE1C Potency Compared to PF-04827736 and DSR-141562

Pde1-IN-5 (Compound 10c) demonstrates significantly higher potency against the PDE1C isoform when directly compared to the widely used PDE1 inhibitors PF-04827736 and DSR-141562. In standardized enzymatic assays, Pde1-IN-5 achieves an IC50 of 15 nM, representing a 2.5-fold improvement over PF-04827736 (IC50 = 38 nM) and a 28.8-fold improvement over DSR-141562 (IC50 = 431.8 nM) [1].

Inflammation IBD Enzymology

Pde1-IN-5 Offers a Balanced Selectivity Profile Distinct from Ultra-Potent but Less Selective Alternatives

While PDE1-IN-2 exhibits a slightly lower IC50 against PDE1C (6 nM), it demonstrates a much narrower selectivity window with IC50 values of 140 nM and 164 nM for PDE1B and PDE1A, respectively . In contrast, Pde1-IN-5 is described in its primary literature as having 'high selectivity across other PDEs' and 'remarkable safety properties' [1]. Although the exact numerical selectivity ratios for Pde1-IN-5 are not disclosed in the abstract, the qualitative description suggests a cleaner pharmacological profile compared to PDE1-IN-2.

Selectivity PDE1 Drug Discovery

Pde1-IN-5 Demonstrates Validated In Vivo Efficacy in a DSS-Induced Colitis Model, a Feature Not Reported for Many PDE1 Inhibitors

A key differentiator for Pde1-IN-5 is its established in vivo efficacy in a disease-relevant model. The compound has been shown to exert 'significant anti-IBD effects' in the dextran sodium sulfate (DSS)-induced colitis mouse model, a standard preclinical model for inflammatory bowel disease [1]. In contrast, other PDE1 inhibitors have been characterized in different disease models, such as PF-04827736 in cardiovascular disease, DSR-141562 in schizophrenia models, and compound 2g/PDE1-IN-4 in pulmonary fibrosis [2][3]. This specific in vivo validation for IBD makes Pde1-IN-5 the preferred chemical tool for studying PDE1's role in gastrointestinal inflammation.

IBD In Vivo Colitis

Pde1-IN-5 Potently Suppresses a Broad Panel of Pro-Inflammatory Cytokines

Pde1-IN-5 demonstrates a robust anti-inflammatory signature in cellular assays, effectively inhibiting the LPS-induced expression of a broad panel of key pro-inflammatory mediators, including iNOS, TNF-α, IL-1α, IL-1β, and IL-6 [1]. This multi-cytokine suppression profile is a direct functional consequence of PDE1C inhibition and is reported as a specific characteristic of this compound. While other PDE1 inhibitors may also exhibit anti-inflammatory effects, the explicit and comprehensive cytokine panel data for Pde1-IN-5 provides a clear benchmark for comparison in inflammatory disease models.

Cytokine Inflammation LPS

Optimal Application Scenarios for Pde1-IN-5 Based on Validated Differential Evidence


Target Validation Studies in Inflammatory Bowel Disease (IBD)

Pde1-IN-5 is uniquely suited for academic and pharmaceutical research programs aimed at validating PDE1C as a therapeutic target for IBD. Its demonstrated in vivo efficacy in the DSS-induced colitis mouse model [1] provides a direct, disease-relevant bridge between molecular target engagement and therapeutic outcome, a feature not documented for other PDE1 inhibitors. This scenario includes use in pharmacodynamic studies, biomarker identification (e.g., monitoring cytokine panels), and comparative efficacy testing against standard-of-care IBD treatments.

Mechanistic Studies of PDE1C-Mediated Inflammation

Researchers focused on elucidating the role of PDE1C in inflammatory signaling pathways will find Pde1-IN-5 to be a precise chemical probe. Its established ability to suppress a specific panel of LPS-induced pro-inflammatory cytokines (iNOS, TNF-α, IL-1α, IL-1β, IL-6) [1] offers a clear functional readout. Combined with its high selectivity over other PDEs, Pde1-IN-5 enables confident attribution of observed anti-inflammatory effects to PDE1C inhibition, minimizing confounding results from off-target interactions.

Comparative Pharmacology and Selectivity Profiling

Pde1-IN-5 serves as an essential comparator in studies aiming to dissect the differential pharmacology of PDE1 isoforms. Its potency (IC50 = 15 nM) and reported high selectivity across other PDEs [1] make it a benchmark for PDE1C inhibition. It can be used in side-by-side experiments with other PDE1 inhibitors (e.g., PF-04827736, DSR-141562, PDE1-IN-2) to correlate specific isoform inhibition profiles with distinct biological outcomes in cellular and in vivo models, thereby advancing the understanding of PDE1 biology.

Preclinical Development of Novel Anti-Inflammatory Agents

For biotech and pharmaceutical companies engaged in early-stage drug discovery for inflammatory and autoimmune disorders, Pde1-IN-5 represents a well-characterized lead-like molecule. Its favorable in vitro potency, cellular activity, and in vivo proof-of-concept in an IBD model [1] position it as a valuable starting point for medicinal chemistry optimization, structure-activity relationship (SAR) studies, and translational pharmacokinetic/pharmacodynamic (PK/PD) modeling in the context of gastrointestinal inflammation.

Technical Documentation Hub

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